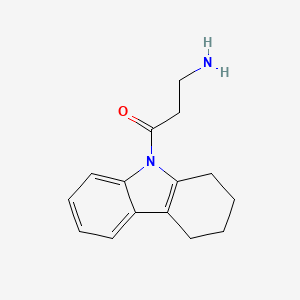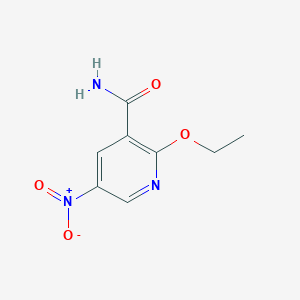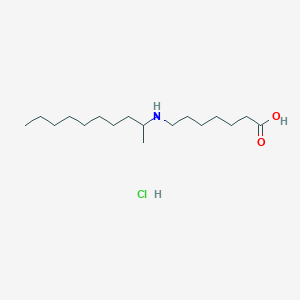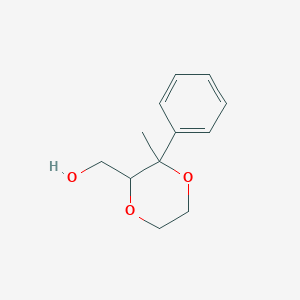
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one is an organic compound belonging to the class of carbazoles. Carbazoles are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one typically involves the condensation of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with amino compounds to form imino derivatives, which are then further reacted to yield the desired product . For example, the reaction of 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole with chloroacetic acid can lead to the formation of thiazolidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic benefits for conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of various carbazole derivatives.
1,2,3,9-Tetrahydro-4(H)-carbazol-4-one: Another carbazole derivative with potential pharmaceutical applications.
2-[(2-methoxyethyl)amino]-4-(4-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl):
Uniqueness
3-Amino-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-1-one is unique due to its specific amino and propanone functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit butyrylcholinesterase with high selectivity makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
60260-55-1 |
|---|---|
Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-amino-1-(1,2,3,4-tetrahydrocarbazol-9-yl)propan-1-one |
InChI |
InChI=1S/C15H18N2O/c16-10-9-15(18)17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1,3,5,7H,2,4,6,8-10,16H2 |
InChI Key |
SGFDBAONEDCVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)








